molecular formula C11H8BrN3O3 B5560444 3-bromo-N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide

3-bromo-N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide

Cat. No.: B5560444
M. Wt: 310.10 g/mol
InChI Key: JWPVIAINLKWUMW-UHFFFAOYSA-N
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Description

3-bromo-N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide is a complex organic compound that features a bromine atom, a benzamide group, and a tetrahydropyrimidine ring

Preparation Methods

The synthesis of 3-bromo-N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the bromination of a precursor compound followed by the introduction of the benzamide group. The reaction conditions often involve the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile or dichloromethane. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

3-bromo-N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN3) or potassium cyanide (KCN).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine derivative.

Scientific Research Applications

3-bromo-N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-bromo-N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 3-bromo-N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide include other brominated benzamides and tetrahydropyrimidine derivatives. These compounds share structural similarities but may differ in their specific functional groups or substituents. For example:

    3-bromo-2,4-dioxo-1,2,3,4-tetrahydroquinoline: Similar in structure but with a quinoline ring instead of a pyrimidine ring.

    6-bromo-2-butyl-1H-benz[de]isoquinoline-1,3(2H)-dione: Contains a bromine atom and a benzamide group but with different ring structures.

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-bromo-N-(2,4-dioxo-1H-pyrimidin-5-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrN3O3/c12-7-3-1-2-6(4-7)9(16)14-8-5-13-11(18)15-10(8)17/h1-5H,(H,14,16)(H2,13,15,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWPVIAINLKWUMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NC2=CNC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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